Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate
Description
Ethyl 3-(4-ethoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a synthetic ester featuring a naphthalene sulfonamido group and a 3-nitrophenyl substituent. The sulfonamido group is commonly associated with antimicrobial activity, while the nitro group may influence electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-3-31-21-12-13-22(19-11-6-5-10-18(19)21)33(29,30)24-20(15-23(26)32-4-2)16-8-7-9-17(14-16)25(27)28/h5-14,20,24H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGJZFTOSGBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 3-(methylthio)propanoate
- Structure : Simpler ester with a methylthio (-SCH₃) substituent.
- Source: Identified as a key aroma compound in pineapple pulp and core, contributing to fruity notes via high odor activity values (91.21 µg·kg⁻¹ in pulp, 42.67 µg·kg⁻¹ in core) .
- Applications : Primarily used in flavor and fragrance industries.
- Key Differences : Lacks aromatic and sulfonamide groups, limiting pharmacological relevance compared to the target compound.
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate
- Structure : Contains a 2-nitrophenyl group and a ketone moiety.
- Safety Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Key Differences : The ketone group and nitro position (2- vs. 3-nitrophenyl) may alter reactivity and toxicity. The target compound’s sulfonamido group could enhance stability or bioactivity.
Ethyl 3-amino-3-(4-nitrophenyl)propanoate
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate
- Structure : Includes a chromene ring with methyl and propoxy substituents.
- Applications : Chromene derivatives often exhibit medicinal properties (e.g., anti-inflammatory, anticancer) .
- Key Differences : The chromene ring contrasts with the naphthalene sulfonamido group, suggesting divergent applications (e.g., chromenes in drug design vs. sulfonamides in enzyme inhibition).
Thiazolidinone Derivatives (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate)
- Structure: Contains a thiazolidinone ring linked to an ester.
- Bioactivity : Demonstrated antibacterial and antifungal properties when modified with pyridine or hydrazide groups .
- Key Differences: The thiazolidinone core enables heterocyclic interactions absent in the target compound, which may prioritize sulfonamide-mediated mechanisms.
Comparative Analysis Table
Research Findings and Implications
- Structural-Activity Relationships : The sulfonamido group in the target compound may enhance binding to bacterial enzymes (e.g., carbonic anhydrase), similar to sulfonamide drugs. The 3-nitrophenyl group could modulate electron-withdrawing effects, influencing reactivity .
- Toxicity Considerations: Nitro-containing analogs (e.g., Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) exhibit significant hazards, suggesting the target compound may require careful handling .
- Synthetic Versatility : Ester derivatives are often intermediates in drug synthesis; the naphthalene moiety in the target compound could improve lipophilicity for membrane penetration .
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